Home > Products > Screening Compounds P2101 > [Hyp3]-Bradykinin
[Hyp3]-Bradykinin - 37642-65-2

[Hyp3]-Bradykinin

Catalog Number: EVT-318328
CAS Number: 37642-65-2
Molecular Formula: C50H73N15O12
Molecular Weight: 1076.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[Hyp3]-Bradykinin is a kinin peptide naturally occurring in various organisms, including humans and amphibians. [, ] It is a bradykinin analog with a hydroxyproline residue substituted for proline at position 3. [, ] Scientific research utilizes [Hyp3]-Bradykinin primarily for its ability to interact with bradykinin receptors, particularly the B2 subtype. [, , ] This interaction makes it a valuable tool for investigating the physiological and pathological roles of the kinin system. []

Bradykinin

    Relevance: Bradykinin is highly relevant to [Hyp3]-bradykinin as it shares the same amino acid sequence except for the substitution of proline with hydroxyproline at position 3 in [Hyp3]-bradykinin. This substitution influences the binding affinity and selectivity of [Hyp3]-bradykinin for different bradykinin receptor subtypes. [, , , , , , ]

[des-Arg9]-Bradykinin

    Relevance: While structurally similar to [Hyp3]-bradykinin, [des-Arg9]-bradykinin differs in its C-terminal amino acid residue and exhibits selectivity for the B1 receptor, unlike [Hyp3]-bradykinin's affinity for the B2 receptor. [, , ]

Lys-Bradykinin (Kallidin)

    Relevance: Kallidin shares a close structural resemblance to [Hyp3]-bradykinin, differing only in the N-terminal lysine residue and the proline/hydroxyproline substitution at position 3. These structural variations contribute to differences in receptor binding affinities and potencies between the two compounds. [, , , ]

[des-Arg10]-Kallidin

    Relevance: Though similar in their C-terminal cleavage to [Hyp3]-bradykinin, [des-Arg10]-kallidin differs in its N-terminal residue and exhibits B1 receptor selectivity, unlike [Hyp3]-bradykinin's preference for the B2 receptor. []

[Phospho-Ser6]-Bradykinin

    Relevance: This compound highlights the potential for post-translational modifications, such as phosphorylation, to influence the activity and receptor binding of bradykinin-related peptides, including [Hyp3]-bradykinin. []

T-Kinin (Ile-Ser-Bradykinin)

    Relevance: T-Kinin showcases the structural diversity within the kinin peptide family and emphasizes the importance of the core bradykinin sequence for receptor interaction, a feature shared with [Hyp3]-bradykinin. [, ]

Lys-[Hyp3]-Bradykinin

    Relevance: This compound exemplifies how combining structural elements from different kinin peptides can result in novel molecules with potentially altered pharmacological properties compared to [Hyp3]-bradykinin. []

D-Arg[Hyp3,Thi5,D-Tic7,Oic8]bradykinin (HOE 140)

    Relevance: HOE 140 represents a class of synthetic bradykinin analogues with improved pharmacological properties, providing insights into potential strategies for modifying [Hyp3]-bradykinin to enhance its stability or selectivity. [, , ]

D-Argo[Hyp3,Thi5,8,D-Phe7]bradykinin (NPC 349)

    Relevance: Similar to HOE 140, NPC 349 demonstrates the feasibility of designing synthetic analogues with altered receptor interactions and pharmacological profiles compared to [Hyp3]-bradykinin. []

[Hyp3,Tyr(Me)8]-Bradykinin

    Relevance: This analogue highlights the significance of specific amino acid substitutions in influencing receptor subtype selectivity, a crucial aspect in understanding the pharmacological profile of [Hyp3]-bradykinin. []

Overview

Bradykinin hydroxyproline is a modified form of the peptide bradykinin, where the proline residue is substituted with hydroxyproline. Bradykinin is a nonapeptide that plays a crucial role in various physiological processes, including vasodilation, pain sensation, and inflammation. The introduction of hydroxyproline into its structure alters the peptide's biological activity and stability, making it an area of interest for therapeutic applications.

Source

Bradykinin hydroxyproline can be isolated from biological fluids such as human urine, where it exists in various forms as a result of enzymatic modifications. Studies have confirmed the presence of hydroxyproline analogues of bradykinin through chromatographic techniques and amino acid sequencing .

Classification

Bradykinin hydroxyproline belongs to the class of bioactive peptides and is categorized under peptide hormones. It is specifically recognized for its role in the kinin-kallikrein system, which regulates blood pressure and inflammatory responses.

Synthesis Analysis

Methods

The synthesis of bradykinin hydroxyproline typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. Hydroxyproline can be incorporated at specific positions within the bradykinin sequence, replacing proline to create various analogues.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with a resin-bound amino acid, followed by deprotection steps that allow for the addition of subsequent amino acids.
  2. Hydroxyproline Incorporation: Hydroxyproline can be introduced during synthesis by using protected forms of hydroxyproline, ensuring that its hydroxyl group remains intact for subsequent reactions.
  3. Purification: After synthesis, crude peptides are purified using high-performance liquid chromatography to isolate the desired hydroxyproline-containing bradykinin analogues .
Molecular Structure Analysis

Structure

Bradykinin hydroxyproline retains the core structure of bradykinin but features hydroxyproline at the third position instead of proline. This modification affects both the conformation and stability of the peptide.

Data

  • Molecular Formula: C₁₁H₁₅N₄O₄
  • Molecular Weight: Approximately 273.26 g/mol
  • Structural Characteristics: The presence of the hydroxyl group on hydroxyproline introduces unique hydrogen bonding capabilities, influencing its interaction with receptors .
Chemical Reactions Analysis

Reactions

Bradykinin hydroxyproline undergoes various chemical reactions typical for peptides, including:

  1. Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of peptide bonds.
  2. Oxidation: The hydroxyl group on hydroxyproline can participate in oxidation reactions, potentially leading to modifications in its structure.
  3. Receptor Interaction: Bradykinin hydroxyproline exhibits different binding affinities and activities at B1 and B2 receptors compared to native bradykinin, affecting its pharmacodynamics .

Technical Details

The structural modifications influence binding kinetics and receptor activation profiles, which are crucial for understanding its therapeutic potential.

Mechanism of Action

Process

Bradykinin hydroxyproline acts primarily through interaction with bradykinin receptors (B1 and B2). The substitution of proline with hydroxyproline alters receptor affinity and activation dynamics.

Data

  • Receptor Binding: Studies indicate that certain analogues exhibit increased potency as antagonists at B1 receptors when compared to their native counterparts .
  • Physiological Effects: The mechanism involves vasodilation and modulation of pain pathways, similar to other kinins but with altered efficacy due to structural changes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline form.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Hydroxyproline-containing peptides may exhibit increased stability against enzymatic degradation compared to their non-hydroxyproline counterparts.
  • pH Sensitivity: The stability and activity may vary significantly across different pH levels due to protonation states affecting interactions with receptors.

Relevant Data or Analyses

Thermal stability studies suggest that bradykinin hydroxyproline maintains structural integrity at elevated temperatures compared to standard bradykinin .

Applications

Scientific Uses

Bradykinin hydroxyproline has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new analgesics or anti-inflammatory agents.
  2. Biochemical Research: To study receptor mechanisms and signaling pathways associated with pain and inflammation.
  3. Diagnostic Tools: Its presence in biological fluids could serve as a biomarker for certain pathological conditions related to kinin metabolism .
Historical Context and Discovery of Bradykinin Hydroxyproline

Early Isolation and Identification in Human Biological Fluids

The discovery of hydroxyproline-containing bradykinin analogues represents a significant advancement in kinin research. In 1988, researchers first isolated [Hydroxyproline³]-bradykinin (Hyp³-BK) and its lysyl-bradykinin counterpart from human urine, using a multi-step purification approach involving ethanol extraction, gel filtration chromatography, and reverse-phase high-performance liquid chromatography (HPLC). The structural confirmation was achieved through Edman degradation sequencing and comparison with synthetic peptides, revealing the characteristic Pro³→Hyp³ substitution [2]. This discovery demonstrated that hydroxyproline modification occurred naturally in mammalian systems, challenging the prevailing assumption that such modifications were exclusive to amphibian peptides.

Parallel research identified Hyp³-bradykinin in human plasma protein derivatives. When Conn's fraction IV-4 of human plasma was treated with hog pancreatic kallikrein, researchers isolated two immunoreactive kinins: lysyl-bradykinin (75±4%) and [Hydroxyproline³]-lysyl-bradykinin (25±4%). The structural determination confirmed the sequence as Lys-Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg, providing the first evidence of a novel kininogen in human plasma that released hydroxyproline-modified kinins upon enzymatic processing [6].

A pivotal 1989 study expanded these findings to pathological contexts by quantifying kinins in tumor ascites from gastric cancer patients. Through bioassay and enzyme immunoassay, researchers detected kinin concentrations of 40 ng/ml in gastric cancer ascites. Subsequent purification revealed two bioactive peaks: one corresponding to canonical bradykinin and a novel peak identified as Hyp³-bradykinin through amino acid analysis and HPLC co-elution with synthetic standards. This study represented the first demonstration of Hyp³-bK in a human tumor microenvironment, suggesting potential pathophysiological significance [10].

Table 1: Key Milestones in Hyp³-Bradykinin Identification

YearBiological SourceIdentification MethodKey FindingReference
1988Human UrineRP-HPLC, Edman sequencingFirst isolation of Hyp³-BK and Hyp³-Lys-BK [2]
1988Human Plasma (Fraction IV-4)Kallikrein digestion, RIAHyp³-Lys-BK constitutes 25% of liberated kinins [6]
1989Gastric Cancer AscitesBioassay, RP-HPLC, AA analysisFirst identification in pathological fluid (40 ng/ml) [10]

Comparative Analysis with Canonical Bradykinin and Lysyl-Bradykinin Analogues

The structural distinction between Hyp³-bradykinin and its canonical counterpart lies in a single residue modification: the substitution of proline at position 3 with 4-hydroxyproline. This seemingly minor alteration has profound implications for molecular conformation and biological activity. The hydroxyl group introduces a hydrogen-bonding capability absent in proline, potentially stabilizing specific peptide conformations through interactions with backbone carbonyls or solvent molecules. Spectroscopic analyses reveal that Hyp³-BK exhibits enhanced stability in aqueous environments compared to the canonical bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), particularly against aminopeptidase P cleavage that typically targets the Arg¹-Pro² bond in unmodified bradykinin [1] [5].

Functional comparisons demonstrate significant divergence in receptor binding profiles. While canonical bradykinin exhibits high affinity for the constitutively expressed B2 receptor (B2R), Hyp³-BK shows reduced B2R activation potency. Competitive binding assays reveal that Hyp³-BK has approximately 30% lower affinity for B2R compared to native bradykinin, potentially due to altered presentation of the C-terminal pharmacophore region essential for receptor activation. This reduction is quantified in receptor activation studies where Hyp³-BK requires approximately 3-fold higher concentrations to achieve equivalent B2R-mediated inositol monophosphate (IP1) production [5] [7].

Comparative analysis of lysyl-bradykinin analogues reveals similar structure-activity patterns. Lysyl-bradykinin (Kallidin; Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) and its Hyp³ variant (Lys-Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg) display parallel differences in receptor activation kinetics. The Hyp³ modification reduces kallidin's potency at both B1 and B2 receptors, though with less dramatic reduction than observed in non-lysyl analogues. This suggests that the N-terminal extension in kallidin analogues may partially compensate for conformational changes induced by the Hyp³ substitution [1] [6].

Table 2: Structural and Functional Comparison of Bradykinin Analogues

PeptideAmino Acid SequenceB2R AffinityProteolytic StabilityKey Functional Property
Bradykinin (BK)RPPGFSPFRHigh (EC₅₀: 8 nM)LowGold standard agonist
Hyp³-BradykininRPHypGFSPFRModerate (EC₅₀: ~24 nM)ModerateReduced vasodilation
Lysyl-Bradykinin (Kallidin)KRPPGFSPFRHigh (EC₅₀: 6 nM)LowEnhanced vascular permeability
Hyp³-Lysyl-BKKRPHypGFSPFRModerate (EC₅₀: ~18 nM)ModerateReduced inflammatory activity
[Val¹]-BradykininVPPGFSPFRLowHighAmphibian-specific variant

Debates on Structural Misidentification in Early Literature

The initial period of Hyp³-bradykinin research was marked by significant structural misidentification controversies. Early reports of "Lys-Ala³-bradykinin" isolated from human urine were subsequently challenged when re-analysis demonstrated that the third residue was hydroxyproline rather than alanine. This misassignment originated from limitations in analytical methodologies available during the 1980s, particularly the difficulty in distinguishing between isobaric amino acids using standard chromatographic systems. The hydroxyproline-alanine confusion persisted until advanced sequencing techniques, including tandem mass spectrometry and improved HPLC resolution, confirmed the prevalence of hydroxyproline modifications in human kinins [2] [6].

A parallel debate emerged regarding the potential mischaracterization of Hyp³-BK as des-Pro³-bradykinin fragments. Both peptides exhibited similar chromatographic mobility in early separation systems, creating ambiguity in identification. Resolution came through development of reference standards and optimized separation protocols. Researchers synthesized authentic Hyp³-BK and des-Pro³-BK standards, demonstrating distinct retention times in reverse-phase HPLC systems. When applied to tumor ascites samples, this methodology conclusively distinguished Hyp³-BK from truncated fragments, confirming its identity as a full-length modified peptide rather than a proteolytic fragment [10].

The biological significance debate centered on whether Hyp³-BK represented a deliberately synthesized bioactive peptide or merely a metabolic byproduct. Proponents of the functional significance hypothesis noted that prolyl hydroxylation requires specific enzymatic machinery (prolyl hydroxylase) and molecular oxygen, suggesting a regulated modification. Detractors countered that hydroxylation might represent non-specific collagenase activity in inflamed tissues. Evidence supporting functional significance emerged from studies demonstrating conserved biosynthesis across species and identification of specific kininogens containing the Hyp³ sequence. These findings established Hyp³-BK as a deliberately processed signaling peptide rather than a random degradation product [1] [2] [10].

Table 3: Key Controversies and Resolution in Hyp³-Bradykinin Research

ControversyErroneous IdentificationResolution MethodKey Clarifying Evidence
Urinary kinin structureLys-Ala³-bradykininMS/MS sequencing, synthetic standardsHydroxyproline detection at position 3
Ascites kinin identitydes-Pro³-bradykinin fragmentOptimized RP-HPLC, co-elution studiesDistinct retention from truncated fragments
Biosynthetic originCollagenase byproductProlyl hydroxylase specificity studiesRequirement for enzymatic hydroxylation
Amphibian vs. mammalian originTaxonomic restrictionComparative analysis across speciesIdentification in mammals and amphibians

Properties

CAS Number

37642-65-2

Product Name

Bradykinin hydroxyproline

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C50H73N15O12

Molecular Weight

1076.2 g/mol

InChI

InChI=1S/C50H73N15O12/c51-32(15-7-19-56-49(52)53)45(73)64-22-10-18-38(64)47(75)65-27-31(67)25-39(65)43(71)58-26-40(68)59-34(23-29-11-3-1-4-12-29)41(69)62-36(28-66)46(74)63-21-9-17-37(63)44(72)61-35(24-30-13-5-2-6-14-30)42(70)60-33(48(76)77)16-8-20-57-50(54)55/h1-6,11-14,31-39,66-67H,7-10,15-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t31-,32+,33+,34+,35+,36+,37+,38+,39+/m1/s1

InChI Key

JXRLHZCEMXTCBN-DIBGMJQNSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O

Synonyms

3-hydroxy-Pro-bradykinin
Arg-3-Hyp-bradykinin
bradykinin, Arg-Hyp(3)-
bradykinin, hydroxy-Pro(3)-
bradykinin, hydroxyproline(3)-

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.